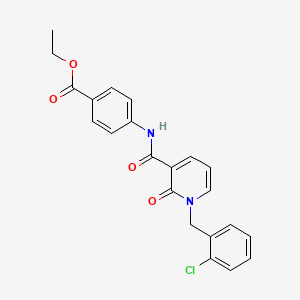

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

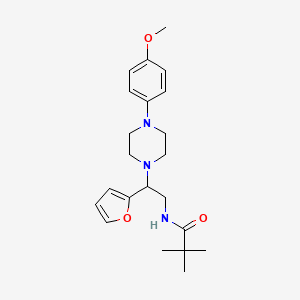

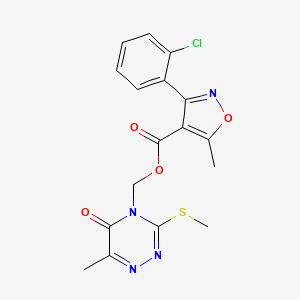

The compound “Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a 2-oxo group (a carbonyl group at the 2-position). It also has a 2-chlorobenzyl group attached at the 1-position of the pyridine ring, and a carboxamido group at the 3-position. The carboxamido group is further substituted with a benzoate group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the 2-oxo group, and the 2-chlorobenzyl and carboxamido-benzoate substituents . Techniques such as NMR spectroscopy could be used to confirm the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the pyridine ring might undergo electrophilic aromatic substitution reactions . The 2-oxo group could potentially be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 2-oxo and carboxamido groups could impact the compound’s solubility in different solvents .科学的研究の応用

Anticancer Properties

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate exhibits promising anticancer effects. Researchers have investigated its ability to inhibit tumor growth by interfering with cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic potential .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has demonstrated anti-inflammatory properties, making it a candidate for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders .

Neuroprotective Effects

Neurodegenerative diseases, including Alzheimer’s and Parkinson’s, are characterized by neuronal damage. This compound shows potential as a neuroprotective agent by modulating oxidative stress, reducing neuroinflammation, and promoting neuronal survival. Researchers are exploring its application in preclinical models .

Cardiovascular Applications

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate may impact cardiovascular health. It could enhance endothelial function, reduce oxidative stress, and regulate blood pressure. Clinical trials are necessary to validate its efficacy in preventing cardiovascular diseases .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against bacteria and fungi. Researchers are investigating its potential as an alternative to existing antibiotics, especially in the face of antibiotic resistance .

Metabolic Syndrome and Diabetes

Metabolic syndrome and type 2 diabetes are global health challenges. Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate may regulate glucose metabolism, improve insulin sensitivity, and mitigate metabolic abnormalities. Ongoing research aims to validate these effects .

Drug Delivery Systems

Due to its chemical properties, this compound could serve as a building block for drug delivery systems. Researchers are exploring its use in targeted therapies, nanoparticle formulations, and sustained-release drug carriers .

Chemical Biology and Medicinal Chemistry

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate provides valuable insights into chemical biology and drug design. Its structure informs the development of novel analogs with improved pharmacological properties .

作用機序

Target of Action

The compound “Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic molecule that contains a pyridine ring. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, but the specific target would depend on the exact structure and functional groups present in the molecule .

Mode of Action

The mode of action of such a compound would depend on its specific target. For instance, it could act as an inhibitor for a particular enzyme, preventing the enzyme from catalyzing its usual reaction .

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways, depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could affect the overall functioning of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the individual’s physiological conditions. For instance, the presence of the ethyl and benzoate groups could potentially influence its solubility and hence its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor the compound’s interaction with its target, while others might lead to its degradation .

将来の方向性

特性

IUPAC Name |

ethyl 4-[[1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4/c1-2-29-22(28)15-9-11-17(12-10-15)24-20(26)18-7-5-13-25(21(18)27)14-16-6-3-4-8-19(16)23/h3-13H,2,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROJAQZWJXPGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2617733.png)

![2-phenyl-5-[1-(2-thienylsulfonyl)-1H-pyrazol-3-yl]-1,3-thiazole](/img/structure/B2617737.png)

![N-(2-fluorophenyl)-3-(3-methylbutanamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2617738.png)

![Methyl 5-[(prop-2-enoylamino)methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2617739.png)

![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2617740.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,4-diethoxybenzamide](/img/structure/B2617741.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2617744.png)

![6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine](/img/structure/B2617750.png)

![3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2617751.png)